disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate
Description
The compound disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex disodium salt featuring a disulfide bridge, carboxymethylamino groups, and peptide-like linkages.
Properties
Molecular Formula |
C20H30N6Na2O12S2 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
InChI Key |
DRFILBXQKYDTFW-JIWRMXRASA-L |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutathione disodium salt oxidized form typically involves the oxidation of reduced glutathione (GSH). One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) to convert GSH to its oxidized form (GSSG) . The reaction is carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods
In industrial settings, the production of glutathione disodium salt oxidized form involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Glutathione disodium salt oxidized form undergoes several types of chemical reactions, including:
Disulfide Exchange: It can participate in disulfide exchange reactions with other thiol-containing compounds.
Common Reagents and Conditions
Reducing Agents: Glutathione reductase, NADPH, dithiothreitol (DTT), and β-mercaptoethanol are commonly used to reduce glutathione disodium salt oxidized form back to GSH.
Oxidizing Agents: Hydrogen peroxide (H2O2) and DTNB are used for the oxidation of GSH to GSSG
Major Products
Reduced Glutathione (GSH): The primary product formed from the reduction of glutathione disodium salt oxidized form.
Scientific Research Applications
Glutathione disodium salt oxidized form is extensively used in scientific research due to its role in cellular redox balance and antioxidant properties. Some of its applications include:
Cell Culture: It is used as an antioxidant in cell culture media to protect cells from oxidative stress.
Biomarker for Oxidative Stress: It is measured in biological samples to assess oxidative stress levels.
Semen Processing: It is used in the processing and evaluation of semen to improve fertility outcomes.
Cardiovascular Research: It is used to study the effects of oxidative stress on cardiovascular health.
Mechanism of Action
Glutathione disodium salt oxidized form exerts its effects primarily through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) and other electrophiles by acting as a substrate for glutathione peroxidase and other antioxidant enzymes . The compound also plays a role in the biotransformation and detoxification of various xenobiotics in the liver . Its ability to undergo reversible oxidation and reduction makes it a key player in maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The compound’s defining characteristics include:
- Disulfide bridge : Facilitates redox activity and structural stability.
- Carboxymethylamino groups: Enhance solubility and metal-binding capacity.
- Peptide backbone : Enables interactions with proteases or transporters.
Structurally Related Compounds
Functional and Bioactivity Comparisons
Bioactivity Profiling
- Mode of action : Compounds with >70% structural similarity (e.g., aglaithioduline) cluster into groups with shared targets (e.g., HDAC8 inhibition), suggesting the target compound may modulate epigenetic enzymes .
- Glutathione S-transferase interactions : Busulfan analogs with sulfonium ions exhibit GSTA1-1-catalyzed conjugation (Vmax/KM = 7.95 µL/min/mg), implying the target compound may undergo similar metabolic pathways .
Proteomic Interaction Signatures (CANDO Platform)
- Multi-organism proteome analysis : Compounds with similar interaction signatures (e.g., shared GST or protease targets) predict functional homology. The target compound’s disulfide motif aligns with redox-active proteins like thioredoxin .
- Off-target effects: Dissimilar proteomic signatures (e.g., non-overlapping kinase interactions) reduce risk of side effects compared to SAHA .
Limitations and Contradictions in Comparison Methods
Structural vs. non-histone targets .
Proteomic vs. QSAR Models :
- CANDO’s proteome-wide interaction analysis diverges from QSAR’s population-based predictions, leading to conflicting similarity rankings .
NMR vs. Docking Data :
- Conserved NMR shifts (e.g., regions A/B) suggest structural homology, but molecular docking may reveal divergent binding affinities due to sidechain variations .
Biological Activity
Disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate, commonly referred to as a complex organic molecule, has garnered attention for its potential biological activities. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups that may interact with various biological pathways.
Chemical Structure and Properties
The molecular formula of disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is C20H30N6Na2O12S2, and it has a molecular weight of approximately 500.4 g/mol. The compound features a variety of functional groups including amines, carboxylic acids, and disulfides, which are critical for its biological activity.
Research indicates that disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound interacts with cell surface receptors, potentially modulating signaling pathways involved in various cellular processes.
- Antioxidant Properties : The presence of disulfide bonds suggests that the compound may have antioxidant properties, which could play a role in reducing oxidative stress in cells .
- Amino Acid Metabolism : As a derivative of amino acids, it may influence metabolic pathways related to protein synthesis and degradation .
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives:
- Study on Anticancer Activity : A study examined the effects of similar disodium compounds on cancer cell lines, showing significant inhibition of cell proliferation through apoptosis induction .
- Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities of disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Disodium (target) | Antioxidant, anticancer | Receptor modulation, apoptosis induction |
| Compound A | Antioxidant | Free radical scavenging |
| Compound B | Anticancer | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
